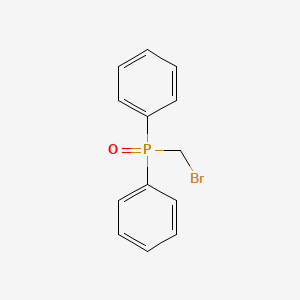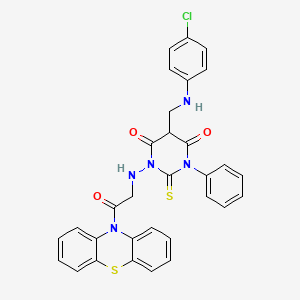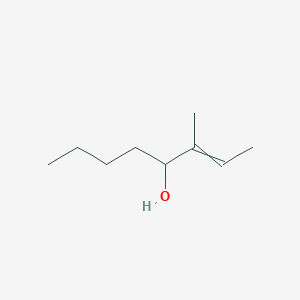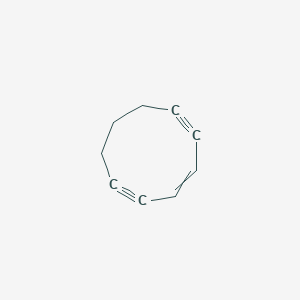![molecular formula C12H18Br6N2O2 B14287493 N,N'-(Ethane-1,2-diyl)bis[3-bromo-2,2-bis(bromomethyl)propanamide] CAS No. 119548-14-0](/img/structure/B14287493.png)
N,N'-(Ethane-1,2-diyl)bis[3-bromo-2,2-bis(bromomethyl)propanamide]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(Ethane-1,2-diyl)bis[3-bromo-2,2-bis(bromomethyl)propanamide] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a central ethane-1,2-diyl linkage flanked by two 3-bromo-2,2-bis(bromomethyl)propanamide groups, making it a highly brominated molecule. Its structure allows for diverse chemical reactivity and potential utility in synthetic chemistry, materials science, and biological research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Ethane-1,2-diyl)bis[3-bromo-2,2-bis(bromomethyl)propanamide] typically involves the reaction of ethane-1,2-diamine with 3-bromo-2,2-bis(bromomethyl)propanoic acid or its derivatives. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane under reflux conditions. The process may involve the use of coupling agents like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds .
Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: N,N’-(Ethane-1,2-diyl)bis[3-bromo-2,2-bis(bromomethyl)propanamide] can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.
Wissenschaftliche Forschungsanwendungen
N,N’-(Ethane-1,2-diyl)bis[3-bromo-2,2-bis(bromomethyl)propanamide] has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials. Its brominated structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s ability to interact with biological molecules makes it useful in biochemical studies, including enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound’s unique properties make it suitable for use in the production of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N,N’-(Ethane-1,2-diyl)bis[3-bromo-2,2-bis(bromomethyl)propanamide] involves its interaction with specific molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. This interaction can disrupt normal cellular processes, making the compound a potential tool for studying biological pathways and developing therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
N,N’-Bis(2-aminoethyl)-1,3-propanediamine: This compound has a similar ethane-1,2-diyl linkage but lacks the brominated groups, resulting in different chemical reactivity and applications.
2,2-Bis(bromomethyl)-1,3-propanediol: This compound shares the bromomethyl groups but has a different central linkage, leading to variations in its chemical behavior and uses.
Uniqueness: N,N’-(Ethane-1,2-diyl)bis[3-bromo-2,2-bis(bromomethyl)propanamide] is unique due to its highly brominated structure, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological molecules sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
119548-14-0 |
|---|---|
Molekularformel |
C12H18Br6N2O2 |
Molekulargewicht |
701.7 g/mol |
IUPAC-Name |
3-bromo-N-[2-[[3-bromo-2,2-bis(bromomethyl)propanoyl]amino]ethyl]-2,2-bis(bromomethyl)propanamide |
InChI |
InChI=1S/C12H18Br6N2O2/c13-3-11(4-14,5-15)9(21)19-1-2-20-10(22)12(6-16,7-17)8-18/h1-8H2,(H,19,21)(H,20,22) |
InChI-Schlüssel |
GCGYBICIDYUXEC-UHFFFAOYSA-N |
Kanonische SMILES |
C(CNC(=O)C(CBr)(CBr)CBr)NC(=O)C(CBr)(CBr)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,2'-[1,3,2-Dioxasilolane-2,2-diylbis(oxy)]di(ethan-1-ol)](/img/structure/B14287422.png)

![4-[2-(4-Methoxyphenyl)ethyl]-4'-pentyl-1,1'-biphenyl](/img/structure/B14287439.png)

![2,2'-(Ethene-1,2-diyl)bis[5-(benzylamino)benzene-1-sulfonic acid]](/img/structure/B14287453.png)
![2H-Pyran, tetrahydro-2-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-](/img/structure/B14287455.png)
![2-(Octyloxy)-5-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B14287463.png)

![Methyl 3-[4-(chlorocarbonyl)phenyl]prop-2-enoate](/img/structure/B14287476.png)
![1-Pentyl-4-[(4-propylphenyl)ethynyl]benzene](/img/structure/B14287477.png)


